
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a hydrazone group attached to a phenyl ring and a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 4-phenyl-3(2H)-pyridazinone with phenylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in ethanol or methanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the pyridazinone ring can lead to the formation of dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Reduction: Dihydropyridazine derivatives with potential biological activity.
Substitution: Functionalized derivatives with varied properties depending on the introduced groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target molecules.
類似化合物との比較
Similar Compounds
4-(Hydrazono(phenyl)methyl)-6-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-(Hydrazono(phenyl)methyl)-5-phenylpyridazin-3(2H)-one: Similar structure but with a different substitution pattern on the pyridazine ring.
Uniqueness
4-(Hydrazono(phenyl)methyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C17H14N4O |
|---|---|
分子量 |
290.32 g/mol |
IUPAC名 |
3-phenyl-5-[(E)-C-phenylcarbonohydrazonoyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N4O/c18-19-16(13-9-5-2-6-10-13)14-11-15(20-21-17(14)22)12-7-3-1-4-8-12/h1-11H,18H2,(H,21,22)/b19-16+ |
InChIキー |
QKKVVQHJOVVBEN-KNTRCKAVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)/C(=N/N)/C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=NN)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


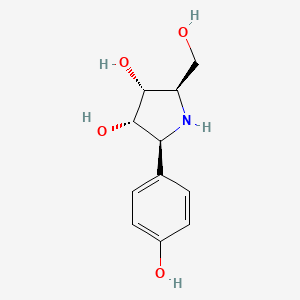
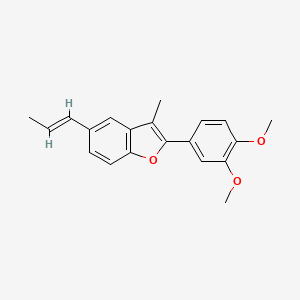

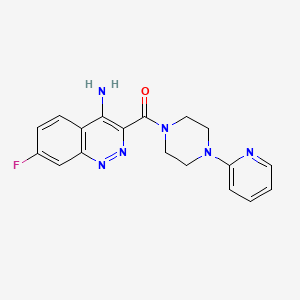
![3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one](/img/structure/B15212259.png)
![3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione](/img/structure/B15212272.png)
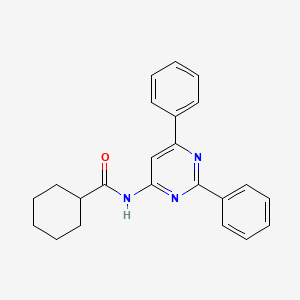
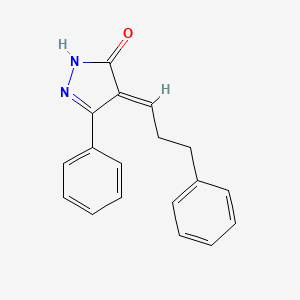
![7-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15212294.png)
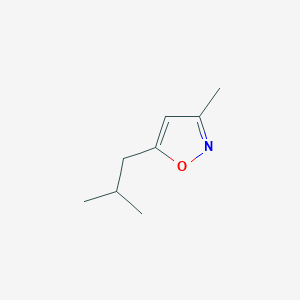
![N-{1-Butylcarbamoyl-2-[5-(4-nitrophenyl)furan-2-yl]vinyl}-4-methylbenzamide](/img/structure/B15212309.png)
![(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B15212314.png)
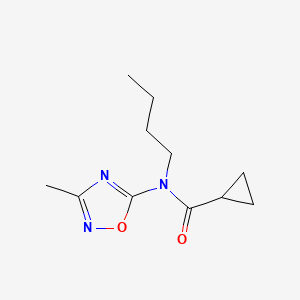
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
